![molecular formula C23H28ClN3O5 B3000934 N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride CAS No. 1330305-27-5](/img/structure/B3000934.png)
N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
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Description
Synthesis Analysis
The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" describes the synthesis of a series of compounds with varying affinities for dopamine D4 and D2 receptor subtypes. The synthesis process typically involves the formation of the piperazine ring followed by the attachment of the aryl group and the terminal benzamide or carboxamide fragment.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to interact with biological targets. The piperazine ring is often substituted with various aryl groups to modulate the compound's affinity and selectivity for different receptors. The benzamide or carboxamide moiety serves as a crucial pharmacophore for receptor binding .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution reactions, amide bond formation, and aromatic substitutions. These reactions are carefully designed to introduce specific functional groups that enhance the compound's binding affinity and selectivity for certain receptors. The structure-affinity relationship (SAR) studies help in understanding how different substitutions affect the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of aromatic rings and heteroatoms such as nitrogen and oxygen can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. These properties are crucial for the compound's ability to cross biological membranes and reach its target receptors in the body. The papers discuss the importance of these properties in the context of developing potential therapeutic agents for psychiatric disorders .
Mechanism of Action
Target of Action
The compound, also known as N-(2-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE HYDROCHLORIDE, is a part of a series of compounds synthesized as prospective novel atypical antipsychotic agents . The primary targets of these compounds are D2 dopamine receptors and 5-HT2A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.
Mode of Action
The compound interacts with its targets by acting as an antagonist . It binds to D2 dopamine receptors and 5-HT2A serotonin receptors, blocking their activation . This blockade of receptors can lead to changes in neurotransmitter levels and neuronal activity, which can alleviate symptoms of psychiatric disorders such as schizophrenia .
Biochemical Pathways
The compound’s action primarily affects the dopaminergic and serotonergic pathways. By blocking D2 receptors, it can modulate the dopaminergic pathway, which is often overactive in conditions like schizophrenia . Similarly, by blocking 5-HT2A receptors, it can regulate the serotonergic pathway, which is also implicated in various psychiatric disorders .
Pharmacokinetics
Similar compounds in this class are designed to have favorable adme (absorption, distribution, metabolism, and excretion) properties for good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would be a decrease in the overactivity of the dopaminergic and serotonergic pathways . This could result in a reduction of psychiatric symptoms, such as hallucinations and delusions in schizophrenia .
properties
IUPAC Name |
N-[2-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5.ClH/c1-17-4-2-3-5-19(17)29-15-22(27)26-12-10-25(11-13-26)9-8-24-23(28)18-6-7-20-21(14-18)31-16-30-20;/h2-7,14H,8-13,15-16H2,1H3,(H,24,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMLFZZSWHMVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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